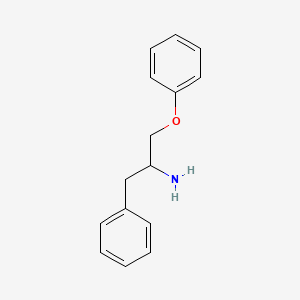

1-Phenoxy-3-phenylpropan-2-amine

Description

Historical Development of Phenoxypropan-2-amine Derivatives in Chemical Research

The journey of phenoxypropan-2-amine derivatives is intrinsically linked to the broader history of amine research. Amines were first studied in the early 19th century, with ammonia (B1221849) being the simplest example. solubilityofthings.com The realization that substituting hydrogen atoms in ammonia with organic groups could create a vast array of compounds spurred significant scientific inquiry. solubilityofthings.com

The phenoxy group, a functional group consisting of a phenyl group bonded to an oxygen atom, has been recognized as a "privileged moiety" in drug discovery. Its presence is crucial for the high activity of various compounds. nih.gov Research has shown that derivatives containing an unsubstituted phenoxy moiety often exhibit the highest activity. nih.gov

The development of phenoxypropan-2-amine derivatives has been driven by their potential applications in medicinal chemistry. The ability of amines to interact with biological targets through various forces like hydrogen bonding and electrostatic interactions has led to the discovery of many therapeutic agents. ijrpr.com

Academic Rationale for Investigating the 1-Phenoxy-3-phenylpropan-2-amine Scaffold

The investigation into the this compound scaffold is rooted in the established significance of its constituent parts: the phenoxy group and the propan-2-amine backbone. The phenoxy group is a key element in many pharmacologically active compounds. nih.gov

The amine functional group itself is a critical component in a wide array of biologically active molecules, including amino acids, hormones, and neurotransmitters. nih.gov The lone pair of electrons on the nitrogen atom in amines makes them basic and nucleophilic, properties that are fundamental to their biological activity. nih.govrawsource.com

The specific arrangement of a phenoxy group and a phenyl group on a propan-2-amine backbone in this compound presents a unique structural motif. Researchers are interested in how this combination of functional groups influences the molecule's chemical properties and potential interactions with biological systems. The study of such scaffolds is a key aspect of fragment-based drug design, a modern approach in medicinal chemistry aimed at accelerating drug discovery. researchgate.net

Current Research Trends and Significance of Related Amine Structures

Current research in amine chemistry is dynamic and expanding into new applications. rawsource.com A major trend is the development of novel amine-based materials and their potential uses in various fields. rawsource.com The versatility of amines makes them indispensable in organic synthesis, medicinal chemistry, and materials science. ijrpr.com

Several related amine structures have shown significant biological activity, further justifying the investigation of compounds like this compound. For instance, phenoxyacetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors for treating inflammation. mdpi.com Similarly, aminophenoxazinones, which are degradation products from various plant species, have demonstrated a range of pharmacological activities. nih.gov

The study of related structures provides valuable insights. For example, research on phenoxyethyl piperidine (B6355638) and morpholine (B109124) derivatives has revealed their diverse pharmacological activities, from anticancer to anticholinergic properties. researchgate.net Furthermore, the investigation of amphetamine, which is 1-phenylpropan-2-amine, highlights the profound effects that small structural modifications can have on biological activity. wikipedia.orgebi.ac.uk

The table below summarizes some related amine structures and their significance:

| Compound Name | Key Structural Features | Significance/Application |

| Amphetamine | 1-phenylpropan-2-amine | Central nervous system stimulant used in treating ADHD and narcolepsy. wikipedia.orgebi.ac.uk |

| Mephentermine | N,2-dimethyl-1-phenylpropan-2-amine | Formerly used as a sympathomimetic medication for low blood pressure. wikipedia.org |

| Phenoxyacetic acid derivatives | Phenoxy group attached to an acetic acid moiety | Investigated as selective COX-2 inhibitors for anti-inflammatory applications. mdpi.com |

| Aminophenoxazinones | Tricyclic structure with oxygen and nitrogen heteroatoms | Exhibit various pharmacological properties, including potential anticancer activity. nih.gov |

The ongoing exploration of these and other amine derivatives continues to advance our understanding of structure-activity relationships and opens doors for the development of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-phenoxy-3-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-14(11-13-7-3-1-4-8-13)12-17-15-9-5-2-6-10-15/h1-10,14H,11-12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIUINRGZLZISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 1 Phenoxy 3 Phenylpropan 2 Amine and Its Analogs

Established Synthetic Routes and Precursor Utilization

Traditional synthetic routes to 1-phenoxy-3-phenylpropan-2-amine and its analogs often involve multi-step sequences starting from readily available precursors. These methods provide a reliable foundation for accessing a range of structurally diverse compounds.

Multi-step Organic Synthesis Strategies

Multi-step organic synthesis provides a versatile platform for the preparation of this compound and its analogs. These synthetic sequences often begin with simple, commercially available starting materials and involve a series of well-established chemical transformations. libretexts.orgyoutube.com The general approach allows for the systematic construction of the target molecule, enabling modifications at various stages to produce a library of related compounds. youtube.comyoutube.com

One common strategy involves the initial formation of a phenoxypropanone intermediate. For instance, a substituted phenol (B47542) can be reacted with a suitable three-carbon synthon, such as 1-chloropropan-2-one or a related electrophile, in the presence of a base like potassium carbonate. rsc.org This step establishes the phenoxy portion of the molecule. The resulting 1-phenoxypropan-2-one can then be converted to the corresponding amine through various reductive amination protocols. rsc.org

Another approach might start with the construction of the phenylpropanamine backbone, followed by the introduction of the phenoxy group. This could involve the use of starting materials like phenylacetaldehyde (B1677652) or phenylacetone, which are then elaborated to introduce the amine and phenoxy functionalities in subsequent steps. uwaterloo.ca The choice of a specific multi-step strategy often depends on the desired substitution pattern on the aromatic rings and the stereochemistry at the chiral center.

A representative multi-step synthesis could proceed as follows:

Alkylation of a phenol: A selected phenol is deprotonated with a base and reacted with an epoxide, such as benzyl (B1604629) glycidyl (B131873) ether, to form a 1-phenoxy-3-phenylpropan-2-ol derivative.

Activation of the hydroxyl group: The hydroxyl group of the resulting alcohol is converted into a better leaving group, for example, by mesylation or tosylation.

Nucleophilic substitution with an azide (B81097): The activated hydroxyl group is displaced by an azide ion (from sodium azide) to introduce the nitrogen functionality.

Reduction of the azide: The azide is finally reduced to the primary amine using a reducing agent like hydrogen gas with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4), yielding the target this compound.

This modular approach allows for the synthesis of a wide array of analogs by simply varying the starting phenol or the phenyl-containing synthon.

Role of Key Reaction Intermediates (e.g., azido-propanol intermediates)

In the multi-step synthesis of this compound and its analogs, azido-propanol and related azide intermediates play a crucial role in the introduction of the amine functionality. The use of an azide as a nitrogen source is a well-established and reliable method in organic synthesis. rsc.org

The synthesis of these key intermediates often begins with the opening of an epoxide. For example, a substituted phenol can react with a glycidyl ether, such as benzyl glycidyl ether, to form a 1-phenoxy-3-phenylpropan-2-ol. This alcohol is then converted into a suitable leaving group, typically a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.

The subsequent step involves the nucleophilic substitution of this leaving group with an azide ion, most commonly from sodium azide. rsc.org This SN2 reaction proceeds with inversion of configuration at the stereocenter, a critical consideration in enantioselective synthesis. The resulting azido-propanol derivative, such as 1-azido-3-phenoxy-1-phenylpropan-2-ol, is a stable intermediate that can be purified before the final reduction step.

The azide group is then reduced to a primary amine. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using H2 and Pd/C), the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis), or reduction with metal hydrides like lithium aluminum hydride (LiAlH4). uwaterloo.ca The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

The use of azido (B1232118) intermediates offers several advantages:

High nucleophilicity of the azide ion: This ensures efficient displacement of the leaving group.

Stability of the azide group: Azides are generally stable to a wide range of reaction conditions, allowing for further manipulations of the molecule if necessary.

Clean reduction: The reduction of an azide to an amine is typically a high-yielding and clean reaction, with dinitrogen gas as the only byproduct in many cases.

For example, the synthesis of 1-fluoro-3-phenylpropan-2-amine (B1599352) has been reported to proceed through a (2-azido-3-fluoropropyl)benzene intermediate. chemicalbook.com Similarly, 3-azido-1-propanamine (B124161) can be synthesized from 3-chloropropylamine (B7771022) hydrochloride and sodium azide. rsc.org While azides are energetic compounds and should be handled with care, their utility in the controlled introduction of an amino group makes them valuable intermediates in the synthesis of complex amines. researchgate.net

Enantioselective Synthesis of this compound and its Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods to obtain specific stereoisomers of this compound is of paramount importance. These methods aim to produce a single enantiomer in high purity, which is crucial for pharmaceutical applications.

Asymmetric Catalysis Approaches (e.g., asymmetric hydrogenation)

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines, including analogs of this compound. dicp.ac.cn Among these methods, asymmetric hydrogenation is a prominent strategy that utilizes a chiral catalyst to stereoselectively reduce a prochiral substrate, such as an imine or an enamine. dicp.ac.cndicp.ac.cn

The key to this approach is the use of a transition metal, often palladium, ruthenium, or iridium, complexed with a chiral ligand. dicp.ac.cndicp.ac.cnnih.gov These chiral ligands create a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer of the product amine. dicp.ac.cn

For the synthesis of this compound analogs, a common prochiral precursor is the corresponding N-protected imine. These imines can be prepared by the condensation of a 1-phenoxy-3-phenylpropan-2-one (B14677390) with a primary amine. The subsequent asymmetric hydrogenation of this imine in the presence of a chiral catalyst and a hydrogen source yields the desired chiral amine. dicp.ac.cn

The choice of the chiral ligand is critical for achieving high enantioselectivity. A wide variety of chiral phosphine (B1218219) ligands, such as BINAP and its derivatives (e.g., SegPhos, SynPhos), have been successfully employed in palladium-catalyzed asymmetric hydrogenations of imines, often achieving excellent enantiomeric excesses (ee). dicp.ac.cn Iridium catalysts bearing chiral phosphinooxazoline ligands have also shown high efficiency in the asymmetric hydrogenation of related allylic amines. nih.gov

The reaction conditions, including the solvent, temperature, and hydrogen pressure, can also significantly influence the outcome of the asymmetric hydrogenation and need to be carefully optimized for each specific substrate. dicp.ac.cn For instance, trifluoroethanol has been found to be an effective solvent for some palladium-catalyzed asymmetric hydrogenations of activated imines. dicp.ac.cn

While direct asymmetric hydrogenation of the corresponding ketone to the amine is a more atom-economical approach, it is often more challenging. Asymmetric transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol (B130326) instead of molecular hydrogen, represents another viable option. nih.gov

The development of recyclable chiral catalysts, such as chiral frustrated Lewis pairs, is also an active area of research, aiming to improve the sustainability and cost-effectiveness of these processes. rsc.org

Biocatalytic Methods (e.g., transaminases, whole-cell biocatalysts)

Biocatalysis has become an increasingly attractive and sustainable alternative to traditional chemical methods for the synthesis of enantiomerically pure amines. mdpi.comnih.gov Enzymes, particularly transaminases (TAs), offer high stereoselectivity under mild reaction conditions, making them ideal for the synthesis of chiral compounds like the stereoisomers of this compound. rsc.orgdiva-portal.org

Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. frontiersin.org For the synthesis of a specific enantiomer of this compound, a prochiral 1-phenoxy-3-phenylpropan-2-one would be used as the substrate. The stereochemical outcome of the reaction is determined by the specific transaminase used, as there are both (R)-selective and (S)-selective transaminases available. rsc.org

The use of whole-cell biocatalysts, which contain the desired transaminase, is often preferred in industrial settings as it avoids the need for enzyme purification and can facilitate cofactor regeneration. rsc.org Immobilized whole-cell biocatalysts can further simplify product isolation and allow for catalyst recycling. rsc.org

Key advantages of biocatalytic methods include:

High Enantioselectivity: Transaminases can often achieve very high enantiomeric excesses (>99% ee). rsc.orgrsc.org

Mild Reaction Conditions: Reactions are typically carried out in aqueous media at or near room temperature and neutral pH.

Environmental Sustainability: Biocatalysis avoids the use of heavy metals and harsh reagents often employed in classical chemical synthesis. nih.gov

One of the challenges in transaminase-catalyzed reactions is the unfavorable equilibrium. diva-portal.org To drive the reaction towards the product amine, an excess of the amine donor, such as isopropylamine (B41738) or alanine, is often used. mdpi.com

Research in this field also focuses on protein engineering to improve the stability, substrate scope, and activity of transaminases. frontiersin.org By modifying the enzyme's active site, it is possible to create variants that can accept bulkier substrates or exhibit enhanced performance under process conditions. frontiersin.orgresearchgate.net

Chiral Auxiliary-Based and Resolution Techniques

In addition to asymmetric synthesis, classical methods involving chiral auxiliaries and the resolution of racemates remain valuable for obtaining enantiomerically pure this compound and its analogs.

Chiral Auxiliary-Based Synthesis: This approach involves covalently attaching a chiral auxiliary to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. For example, a prochiral ketone could be condensed with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine. uwaterloo.ca Diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, would yield the desired chiral amine. Another common chiral auxiliary is a sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, which can be condensed with a ketone to form a chiral sulfinylimine. youtube.com The subsequent reduction of this intermediate proceeds with high diastereoselectivity, and the sulfinyl group can be readily cleaved under acidic conditions. youtube.com

Resolution Techniques: Resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through several methods:

Diastereomeric Salt Formation: This is a widely used method where the racemic amine is reacted with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or its derivatives, to form a pair of diastereomeric salts. nih.gov These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Enzymatic Kinetic Resolution: This method utilizes an enzyme that selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted amine. Transaminases can also be employed in a kinetic resolution mode, where they selectively deaminate one enantiomer of a racemic amine. rsc.org

Chiral Chromatography: This technique involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers of a racemic mixture. While often used for analytical purposes to determine enantiomeric purity, preparative chiral chromatography can be used to isolate larger quantities of pure enantiomers.

These methods, while sometimes less atom-economical than asymmetric synthesis, provide robust and reliable pathways to enantiopure amines and are particularly useful when a suitable asymmetric catalyst is not available. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally responsible and sustainable processes. This involves the use of safer solvents, minimizing waste, and improving energy efficiency.

Environmentally Benign Reaction Conditions

A key aspect of green synthesis is the utilization of environmentally friendly reaction media. Solvent-free reactions and the use of aqueous media are prominent examples of this approach. For instance, the synthesis of various organic compounds, including imines, has been successfully carried out using grindstone techniques in the absence of solvents, offering advantages in terms of yield, selectivity, and simplicity. jocpr.com This method, often involving simple mixing of reactants at room temperature, significantly reduces the environmental impact associated with traditional solvent-based syntheses. jocpr.com The use of water as a solvent is another cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. Research has shown that certain reactions can be performed efficiently in aqueous media, sometimes with the aid of catalysts to overcome solubility issues. walisongo.ac.id

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, increased yields, and often cleaner reaction profiles. nih.govpsu.edu The direct coupling of microwave energy with the reacting molecules leads to rapid and uniform heating, which can accelerate reaction rates dramatically compared to conventional heating methods. psu.edu This technique has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds through epoxide ring-opening reactions, which are relevant to the synthesis of analogs of this compound. nih.gov The use of microwave irradiation can also enable solvent-free reactions, further contributing to the green credentials of a synthetic process. nih.gov

Exploration of Novel Synthetic Transformations Involving the Propan-2-amine Core

The propan-2-amine scaffold is a versatile building block for the synthesis of a wide range of compounds. Researchers are continuously exploring new methods for its synthesis and functionalization.

Reductive Amination Strategies

Reductive amination is a cornerstone reaction for the synthesis of amines, including the propan-2-amine core. masterorganicchemistry.comnumberanalytics.com This method involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.comnumberanalytics.com A significant advantage of this approach is its ability to control the degree of alkylation, often avoiding the formation of multiple substitution products that can occur with direct alkylation methods. masterorganicchemistry.comalfa-chemistry.com

A classic example of reductive amination is the Leuckart reaction, which utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the nitrogen source and the reducing agent. mdpi.comwikipedia.orgsciencemadness.org This reaction is typically carried out at elevated temperatures and can be used to convert ketones and aldehydes into their corresponding amines. wikipedia.orgsciencemadness.org While effective, the Leuckart-Wallach reaction, a related process, can have drawbacks such as the need for high temperatures and the formation of N-formylated byproducts. alfa-chemistry.com

Modern variations of reductive amination employ a range of reducing agents to achieve higher selectivity and milder reaction conditions. Sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used reagents. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly noteworthy for its ability to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com The choice of reducing agent and reaction conditions can be optimized for specific substrates to maximize the yield of the desired amine. organic-chemistry.org

| Reductive Amination Strategy | Reagents | Key Features |

| Leuckart Reaction | Ketone/Aldehyde, Ammonium formate/Formamide | High temperatures required; can produce formylated byproducts. alfa-chemistry.comwikipedia.orgsciencemadness.org |

| Modern Reductive Amination | Ketone/Aldehyde, Amine, NaBH₄/NaBH₃CN/NaBH(OAc)₃ | Milder conditions, higher selectivity, avoids over-alkylation. masterorganicchemistry.comyoutube.com |

Functionalization and Derivatization Reactions

The propan-2-amine core can be further modified through various functionalization and derivatization reactions to create a diverse range of analogs. The formation of new carbon-nitrogen (C-N) bonds is a fundamental aspect of this process. rsc.org

Click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has become a powerful tool for derivatization. broadpharm.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable triazole linkage. broadpharm.comnih.gov This reaction is highly selective and can be performed under mild, often aqueous, conditions, making it suitable for modifying complex molecules. broadpharm.com Amine-containing molecules can be functionalized with azides or alkynes to participate in click chemistry reactions, allowing for the attachment of various molecular tags or building blocks. thermofisher.com

Iii. Mechanistic Organic Chemistry Studies of 1 Phenoxy 3 Phenylpropan 2 Amine Reactions

Kinetic and Thermodynamic Investigations of Synthetic Pathways

Kinetic and thermodynamic studies are fundamental to understanding the feasibility and rate of a chemical reaction. For the synthesis of 1-Phenoxy-3-phenylpropan-2-amine and its subsequent reactions, these investigations would reveal critical information about the energy landscape of the reaction pathways.

Kinetic Analysis:

The rate of a reaction is influenced by factors such as concentration, temperature, and the presence of a catalyst. In the context of reactions involving amines and phenoxy derivatives, kinetic studies often reveal complex dependencies. For instance, in nucleophilic aromatic substitution (SNAr) reactions of phenoxy compounds with amines, the observed pseudo-first-order rate constant () can show a non-linear dependence on the amine concentration. This suggests that the amine can act as both a nucleophile and a general base catalyst.

A kinetic study on the SNAr reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile (B52724) provides a relevant analogy. The study showed that the plots of the pseudo-first-order rate constant versus amine concentration were upwardly curved, indicating catalysis by a second amine molecule. koreascience.kr The reaction was proposed to proceed through both an uncatalyzed and a catalyzed pathway.

Thermodynamic Parameters:

Thermodynamic parameters such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide insight into the transition state of a reaction. A low enthalpy of activation suggests that the bonds being broken and formed in the transition state are not significantly strained. A large negative entropy of activation is indicative of a highly ordered transition state, where multiple molecules are brought together.

For the catalyzed reaction of 1-(4-nitrophenyl)-2,4-dinitrobenzene with piperidine (B6355638), the activation parameters were determined to be ΔH‡ = 0.38 kcal/mol and ΔS‡ = -55.4 cal/(mol K). koreascience.kr These values suggest a transition state that is low in enthalpy but highly ordered, consistent with a cyclic transition state involving the nucleophile, the substrate, and a second amine molecule acting as a catalyst.

| Parameter | Value | Interpretation |

| ΔH‡ | 0.38 kcal/mol | Low enthalpic barrier to reaction. |

| ΔS‡ | -55.4 cal/(mol K) | Highly ordered, associative transition state. |

This table presents activation parameters for the catalyzed reaction of 1-(4-nitrophenyl)-2,4-dinitrobenzene with piperidine, a model system for understanding the reactions of this compound. koreascience.kr

Elucidation of Reaction Mechanisms and Transition States

The elucidation of a reaction mechanism involves identifying the elementary steps through which reactants are converted to products. This includes the characterization of transition states, which are high-energy species that exist transiently between reactants, intermediates, and products.

Proposed Mechanism for Nucleophilic Substitution:

Based on studies of related systems, a plausible mechanism for the reaction of a phenoxy derivative with an amine involves a nucleophilic attack of the amine on the carbon atom bearing the phenoxy group. This can proceed through a concerted or a stepwise pathway.

In a stepwise mechanism, the initial nucleophilic attack forms a tetrahedral intermediate, often referred to as a Meisenheimer complex in the context of SNAr reactions. koreascience.kr This intermediate can then be deprotonated by a base (such as another molecule of the amine) before or during the expulsion of the leaving group.

Transition State Geometry:

The geometry of the transition state can be inferred from kinetic data and computational studies. For the amine-catalyzed SNAr reaction of phenoxy compounds, a cyclic transition state has been proposed. koreascience.kr In this model, the second amine molecule acts as a general base, accepting a proton from the nucleophilic amine as it attacks the substrate. This concerted proton transfer stabilizes the developing charge in the transition state.

Deuterium kinetic isotope effect studies can provide further evidence for the nature of the transition state. A significant kinetic isotope effect would suggest that the N-H bond is being broken in the rate-determining step, supporting the role of the amine as a general base catalyst in the transition state. koreascience.kr

Intermediates Isolation and Characterization in Synthetic Transformations

The direct observation, isolation, and characterization of reaction intermediates provide compelling evidence for a proposed reaction mechanism. While often challenging due to their transient nature, various spectroscopic and trapping techniques can be employed.

Meisenheimer Complexes as Intermediates:

In the stepwise mechanism for SNAr reactions, the Meisenheimer complex is a key intermediate. These are typically brightly colored species and can sometimes be characterized by spectroscopic methods such as NMR and UV-Vis spectroscopy. The stability of the Meisenheimer complex is influenced by the electron-withdrawing groups on the aromatic ring and the nature of the nucleophile and leaving group.

A kinetic study of the ethylaminolysis of phenyl Y-substituted-phenyl carbonates suggests that the reaction proceeds through a zwitterionic tetrahedral intermediate (T±) and, depending on the substituent on the leaving group, its deprotonated form (T-). koreascience.kr The reaction mechanism was found to be dependent on the electronic nature of the substituent in the leaving group, with stronger electron-withdrawing groups favoring a pathway where the formation of the T± intermediate is the rate-determining step.

| Intermediate | Description | Role in Reaction |

| Zwitterionic Tetrahedral Intermediate (T±) | Formed by the nucleophilic attack of the amine on the carbonyl carbon. | A key intermediate in the stepwise mechanism. |

| Deprotonated Intermediate (T-) | Formed by the deprotonation of the T± intermediate. | Its formation can be involved in the rate-determining step for substrates with weaker electron-withdrawing groups. |

This table describes the intermediates proposed in the ethylaminolysis of phenyl Y-substituted-phenyl carbonates, providing a model for potential intermediates in reactions of this compound. koreascience.kr

The isolation or in-situ detection of such intermediates in reactions involving this compound would provide definitive proof of a stepwise mechanism. This could be achieved through techniques such as low-temperature NMR spectroscopy or by designing the reaction conditions to favor the accumulation of the intermediate.

Iv. Computational and Theoretical Chemistry Studies on 1 Phenoxy 3 Phenylpropan 2 Amine

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are employed to investigate the electron distribution and orbital energies, which are fundamental to a molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of organic compounds. nih.govnih.gov For 1-phenoxy-3-phenylpropan-2-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecule's three-dimensional structure. academie-sciences.frtandfonline.com

This optimization provides key data on bond lengths, bond angles, and dihedral angles, revealing the most stable spatial arrangement of the atoms. Furthermore, DFT is used to calculate various quantum chemical parameters that describe the molecule's reactivity. rasayanjournal.co.in These descriptors, derived from the molecule's electronic structure, are crucial for understanding its chemical behavior. nih.gov

Table 1: Predicted Quantum Chemical Descriptors (Illustrative) This table illustrates typical data obtained from DFT calculations on a molecule similar in structure. Specific values for this compound would require a dedicated computational study.

| Parameter | Description | Typical Significance |

|---|---|---|

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | Higher hardness indicates lower reactivity. nih.gov |

| Chemical Softness (S) | The reciprocal of hardness. | Higher softness indicates higher reactivity. nih.gov |

| Electronegativity (χ) | The power to attract electrons. | Indicates the ability of the molecule to accept electrons. rasayanjournal.co.in |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | A high value indicates a good electrophile. rasayanjournal.co.in |

| Dipole Moment (μ) | Measures the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

DFT calculations can also generate a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). malayajournal.org For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack, while positive potential (blue) would be expected around the amine hydrogens, indicating sites for nucleophilic interaction. malayajournal.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These two orbitals are crucial because the HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that will most readily accept electrons, defining its electrophilic character. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. malayajournal.org

In the context of this compound, FMO analysis would reveal the distribution of these key orbitals across the molecular structure. The HOMO is often localized on the electron-rich parts of the molecule, such as the phenoxy group or the nitrogen atom of the amine. The LUMO is typically distributed over the aromatic rings. The interaction and energy gap between these orbitals are fundamental to predicting how the molecule will interact with other chemical species. nih.gov

Table 2: Frontier Molecular Orbital Data (Illustrative) This table presents hypothetical FMO data for this compound based on findings for analogous compounds. Actual values would be determined by specific quantum chemical calculations.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.5 to -6.5 | Electron-donating capacity (nucleophilicity). researchgate.net |

| LUMO | -0.5 to -1.5 | Electron-accepting capacity (electrophilicity). researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 | Indicates chemical reactivity and kinetic stability. malayajournal.org |

Molecular Dynamics and Conformational Landscape Simulations

While quantum mechanics describes the electronic structure of a molecule in a static state, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

This compound possesses several rotatable bonds, allowing it to adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. This conformational landscape is critical as the molecule's shape influences its ability to interact with biological targets. Simulations can be performed in a vacuum to understand intrinsic preferences or in various solvents to see how the environment affects its shape.

The behavior of this compound in a biological system is heavily influenced by its interactions with the surrounding environment, particularly water. MD simulations explicitly model the interactions between the solute (the molecule) and solvent molecules. nih.gov These simulations can reveal the formation and dynamics of hydrogen bonds between the amine and ether functionalities and water molecules. They also show how the hydrophobic phenyl and phenoxy groups interact with the solvent, influencing the molecule's solubility and partitioning behavior. The effect of environmental factors like pH can also be simulated, showing how protonation of the amine group alters the molecule's charge, conformation, and interactions. nih.gov

Chemoinformatics and Molecular Modeling for Research Design

Chemoinformatics applies computational methods to analyze large sets of chemical data, while molecular modeling focuses on simulating molecular behavior to predict properties and interactions. For a compound like this compound, these tools are invaluable for designing new research. For instance, molecular docking, a key modeling technique, could be used to predict how this molecule might bind to a specific protein target. nih.govtandfonline.com By virtually screening its binding affinity and pose within a protein's active site, researchers can generate hypotheses about its mechanism of action and guide the synthesis of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By identifying the physicochemical properties and structural features that are critical for a molecule's activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

In the context of this compound and its analogs, QSAR studies would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. The goal is to build a regression model that correlates these descriptors with a measured biological response.

Key Aspects of QSAR Modeling for this compound Analogs:

Descriptor Calculation: A wide range of descriptors would be calculated for a set of molecules structurally related to this compound. These can be categorized as:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometrical Descriptors: Parameters related to the 3D shape of the molecule, such as molecular surface area and volume.

Quantum Chemical Descriptors: Electron-based properties derived from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and electrostatic potential surfaces. nih.gov

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) and random forests (RF), a QSAR model is constructed. frontiersin.org This model takes the form of an equation that relates the descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Illustrative QSAR Data for a Hypothetical Series of Analogs:

The following table represents a hypothetical QSAR study on a series of analogs of this compound, illustrating the relationship between selected molecular descriptors and a hypothetical biological activity (e.g., receptor binding affinity expressed as pIC50).

| Compound | pIC50 (Experimental) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| Analog 1 | 7.2 | 241.32 | 3.1 | 38.3 |

| Analog 2 | 6.8 | 255.35 | 3.5 | 38.3 |

| Analog 3 | 7.5 | 271.32 | 3.2 | 47.5 |

| Analog 4 | 6.5 | 240.30 | 2.9 | 41.5 |

| Analog 5 | 7.9 | 285.35 | 3.6 | 47.5 |

Such a dataset would be used to derive a QSAR equation, for instance: pIC50 = c0 + c1(LogP) + c2(Polar Surface Area)

This equation could then be used to predict the pIC50 of new, unsynthesized analogs, thereby prioritizing the synthesis of compounds with potentially higher activity.

Molecular Docking for Ligand-Target Recognition Hypothesis Generation

Molecular docking is a computational method that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule, typically a protein receptor or an enzyme, to form a stable complex. mdpi.com This technique is instrumental in drug discovery for elucidating the binding mode of a ligand to its target and for generating hypotheses about the key interactions that drive this binding. nih.govnih.gov

For this compound, molecular docking studies would be performed to understand how it might interact with a specific biological target, such as a G-protein coupled receptor or a monoamine transporter. The process involves:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated using homology modeling. The structure of this compound is built and its energy is minimized.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the binding pocket. researchgate.net

Hypothetical Molecular Docking Results for this compound:

The table below illustrates hypothetical results from a molecular docking study of this compound into a putative receptor binding site.

| Parameter | Value |

| Target Protein | Hypothetical Monoamine Transporter |

| PDB ID of Target | N/A (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Tyr88, Phe156, Asp177, Ser345 |

| Types of Interactions | Hydrogen bond with Asp177, Pi-pi stacking with Phe156, Hydrophobic interactions with Tyr88 |

These docking results would suggest that the amine group of this compound forms a crucial hydrogen bond with an aspartic acid residue, while the phenyl and phenoxy rings engage in favorable interactions with aromatic and hydrophobic residues in the binding pocket. This information is invaluable for designing new analogs with improved binding affinity by modifying the structure to enhance these interactions. researchgate.net

V. Molecular Interaction and Ligand Target Recognition Research

In Vitro Biochemical and Biophysical Characterization of Molecular Targets

In vitro studies are fundamental in identifying and characterizing the molecular targets of 1-Phenoxy-3-phenylpropan-2-amine, providing insights into its binding affinity, selectivity, and functional effects on isolated biological components such as receptors and enzymes.

Receptor Binding Studies (e.g., G-protein coupled receptors, neurotransmitter transporters)

The structural framework of this compound, a derivative of 3-phenoxy-3-phenylpropan-1-amine (PPPA), suggests its potential interaction with monoamine neurotransmitter transporters. wikipedia.org PPPA and its derivatives, such as fluoxetine (B1211875) and nisoxetine, are known to bind to transporters for serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET). wikipedia.org These transporters are G-protein coupled receptors (GPCRs) that play a critical role in regulating neurotransmitter levels in the synaptic cleft. nih.govnih.gov

Research on related compounds demonstrates that modifications to the phenoxy and phenyl rings, as well as the amine group, can significantly alter binding affinity and selectivity for different monoamine transporters. nih.govnih.gov For instance, the derivative (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine has shown high affinity and saturable binding to NET with a dissociation constant (Kd) of 0.53 ± 0.03 nM. nih.gov While specific binding data for this compound is not extensively documented in publicly available literature, its structural similarity to known monoamine reuptake inhibitors strongly implies that it is a candidate for investigation in receptor binding assays targeting SERT, NET, and the dopamine (B1211576) transporter (DAT). wikipedia.orgnih.gov

Table 1: Binding Affinities of Related Compounds to Monoamine Transporters

| Compound | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| Nisoxetine | NET | 4.8 ± 1.7 |

| (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine | NET | 0.53 ± 0.03 (Kd) |

This table presents data for structurally related compounds to provide context for the potential interactions of this compound.

Enzyme Interaction and Inhibition Studies (e.g., COX, NAPE-PLD, MAO)

The potential for this compound to interact with various enzymes is another important area of investigation.

Cyclooxygenase (COX): COX enzymes (COX-1 and COX-2) are key mediators of inflammation. nih.govmdpi.com While direct studies on this compound are scarce, some amine-containing compounds have been investigated as COX inhibitors. mdpi.comnih.gov The anti-inflammatory potential of a compound can be assessed through in vitro COX inhibition assays. nih.govmdpi.com Given that inflammation is implicated in various CNS disorders, understanding the COX interaction profile could be relevant. mdpi.com

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): NAPE-PLD is a metallohydrolase involved in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govnih.gov Inhibition or activation of NAPE-PLD can modulate NAE levels, impacting processes like emotional behavior and efferocytosis (the clearance of apoptotic cells). nih.govvanderbilt.eduresearchgate.net The development of small molecule inhibitors and activators of NAPE-PLD is an active area of research. nih.govnih.govbiorxiv.org

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters. nih.gov Inhibition of these enzymes can increase neurotransmitter levels and is a therapeutic strategy for depression and neurodegenerative diseases. nih.gov The 1-phenylpropan-2-amine scaffold is a known pharmacophore in compounds targeting MAO. researchgate.net Therefore, evaluating the inhibitory activity of this compound against both MAO isoforms is a logical step in its characterization. nih.govmdpi.com

Biophysical Techniques for Binding Affinity and Kinetics (e.g., SPR, ITC, NMR for binding)

To gain a deeper understanding of the interaction between this compound and its molecular targets, various biophysical techniques can be employed. nih.gov These methods provide quantitative data on binding affinity, kinetics (on- and off-rates), and thermodynamics. nih.govethz.ch

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics of a ligand to a target protein immobilized on a sensor chip. It can provide real-time data on association and dissociation rates, from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and Water-LOGSY, can be used to identify binding and to map the interaction interface between a ligand and its target protein. ethz.ch These methods are particularly useful for studying weaker interactions and for fragment-based drug discovery. nih.govethz.ch

Table 2: Application of Biophysical Techniques in Ligand-Target Interaction Studies

| Technique | Information Obtained | Application |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), Affinity (K_d) | Real-time analysis of binding to immobilized targets. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_a), Enthalpy (ΔH), Stoichiometry (n) | Thermodynamic characterization of binding in solution. |

| Nuclear Magnetic Resonance (NMR) | Binding confirmation, Epitope mapping, Structural changes | Detailed structural insights into the ligand-target complex. |

Cellular Assays for Investigating Molecular Mechanisms (Non-clinical focus)

Cellular assays are essential for bridging the gap between in vitro biochemical findings and in vivo pharmacology. These assays, conducted in cultured cells, help to elucidate how this compound modulates cellular functions and signaling pathways.

Signaling Pathway Modulation and Reporter Assays

Upon binding to a GPCR, a ligand can trigger a cascade of intracellular signaling events. Reporter gene assays are commonly used to quantify the activation of specific signaling pathways. For instance, if this compound acts as an agonist at a Gs-coupled receptor, it would lead to an increase in intracellular cyclic AMP (cAMP). This can be measured using a reporter system where the cAMP response element (CRE) drives the expression of a quantifiable protein like luciferase. Conversely, activation of a Gi-coupled receptor would inhibit cAMP production.

Ligand-Induced Receptor Trafficking and Localization Studies

The interaction of a ligand with a GPCR can lead to receptor desensitization, internalization (trafficking), and subsequent recycling to the cell surface or degradation. nih.gov These processes are crucial for regulating the duration and intensity of the receptor's signal. Techniques such as fluorescence microscopy, using either fluorescently tagged ligands or receptors (e.g., with Green Fluorescent Protein, GFP), can be used to visualize and quantify the movement of receptors within the cell in response to ligand binding. Understanding the trafficking profile of this compound can provide insights into its potential for inducing tolerance or long-lasting cellular effects. nih.gov

Vi. Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for separating 1-Phenoxy-3-phenylpropan-2-amine from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For the analysis of structurally related amines, reversed-phase (RP) HPLC is commonly employed. A typical method would utilize a C18 column, which consists of silica (B1680970) particles functionalized with octadecylsilyl groups, creating a nonpolar stationary phase. The mobile phase would likely be a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The ratio of these solvents can be adjusted to control the retention time of the analyte. Detection is often performed using a UV detector, as the phenyl groups in the molecule absorb ultraviolet light.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

The purity of the compound can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to increase its volatility and improve its chromatographic behavior. For instance, the primary amine group can be acylated or silylated.

In GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern is a unique fingerprint of the compound and can be used for its identification. Common fragmentation pathways for similar structures include cleavage of the bond between the second and third carbon of the propane (B168953) chain and cleavage of the ether bond. nih.gov

Table 2: Predicted GC-MS Data for a Derivatized Analog of this compound

| Retention Time (min) | Key m/z Fragments | Interpretation |

|---|---|---|

| Varies based on derivative and method | [M]+, [M-CH₂-Phenyl]+, [Phenoxy]+, [Phenyl]+ | Molecular ion and characteristic fragments |

Since this compound possesses a chiral center at the second carbon of the propane chain, it exists as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the most effective method for this purpose. nih.gov

Chiral HPLC is the predominant technique, utilizing a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral amines. mdpi.comyakhak.org The choice of mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving baseline separation of the enantiomers. mdpi.comnih.gov

Alternatively, chiral Gas Chromatography (GC) can be used, often after derivatization of the amine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov Capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin, also presents a viable method for enantiomeric separation. nih.gov

Table 3: Example Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H or Chiralcel OD-H |

| Mobile Phase | n-Hexane:Isopropanol (B130326) (with a small percentage of an amine modifier like diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Studies

Spectroscopic methods provide detailed information about the molecular structure and connectivity of atoms within this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of the molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons of the two phenyl rings, the methylene (B1212753) (CH₂) protons, the methine (CH) proton, and the amine (NH₂) protons. The splitting patterns of these signals (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons and can be used to deduce the connectivity of the carbon skeleton. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. docbrown.info The chemical shift of each carbon signal is indicative of its electronic environment. For instance, the carbon atoms of the aromatic rings will resonate at different frequencies than the aliphatic carbons of the propane chain.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei.

COSY experiments show which protons are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached.

HMBC spectra reveal long-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the entire molecular structure, including the connection of the phenoxy and phenylpropyl moieties. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.2 - 7.4 | 126 - 138 |

| Phenoxy-H | 6.8 - 7.3 | 114 - 158 |

| -CH₂- (benzyl) | 2.7 - 2.9 | ~40 |

| -CH(NH₂)- | 3.1 - 3.3 | ~50 |

| -CH₂-O- | 3.9 - 4.1 | ~70 |

| -NH₂ | Variable | - |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the unambiguous determination of its elemental composition. nih.gov This is a critical step in confirming the identity of a newly synthesized compound. By measuring the mass-to-charge ratio to several decimal places, the molecular formula can be deduced with a high degree of confidence.

Tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument can provide detailed information about the fragmentation pathways of the molecule. In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The accurate mass measurement of these fragment ions helps to elucidate the structure of the fragments and, by extension, the structure of the parent molecule. nih.govmdpi.com This fragmentation data complements the information obtained from NMR spectroscopy.

Table 5: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass (C₁₅H₁₇NO) | Observed m/z |

|---|---|---|

| [M+H]⁺ | 228.1383 | Within 5 ppm of calculated mass |

| [M+Na]⁺ | 250.1202 | Within 5 ppm of calculated mass |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Electronic Properties

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands indicative of its amine, ether, and aromatic functionalities.

Based on studies of analogous compounds like atomoxetine (B1665822) hydrochloride and fluoxetine (B1211875) hydrochloride, the following IR absorption bands can be anticipated. pharmatutor.orgnih.gov The compatibility studies of atomoxetine HCl with various polymers have shown that the characteristic absorption bands of the drug's functional groups remain unchanged, indicating the stability of these groups. pharmatutor.org

Key expected IR absorption bands for this compound and its analogs are detailed in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretching | 3400 - 3250 | In primary amines, this typically appears as two bands. For the secondary amine analogs, a single band is observed. |

| C-H Stretching (Aromatic) | 3100 - 3000 | Characteristic of the phenyl rings. |

| C-H Stretching (Aliphatic) | 3000 - 2850 | Arising from the propyl chain. |

| C=C Stretching (Aromatic) | 1600 - 1450 | Multiple bands are expected due to the two phenyl rings. |

| N-H Bending | 1650 - 1580 | A characteristic feature for primary amines. |

| C-O-C Stretching (Ether) | 1260 - 1000 | Asymmetric and symmetric stretching of the phenoxy group. |

| C-N Stretching | 1250 - 1020 | Characteristic of the amine group. |

The FT-IR spectrum of atomoxetine HCl has been noted to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of CH₂ groups, and C-N stretching. pharmatutor.org Similarly, the IR spectrum for fluoxetine hydrochloride is available and shows characteristic peaks for its functional groups. nih.govresearchgate.net

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly for conjugated systems. The presence of two phenyl rings in this compound suggests that it will absorb in the UV region. The λmax (wavelength of maximum absorbance) is influenced by the solvent used.

For atomoxetine hydrochloride, UV spectrophotometric methods have been developed for its estimation in pharmaceutical formulations. In acetonitrile, atomoxetine HCl exhibits a maximum absorbance (λmax) at 271 nm. pharmacyjournal.inresearchgate.net Another study using double distilled water as the solvent reported a λmax of 270.0 nm. ajrconline.org Furthermore, in phosphate (B84403) buffer at pH 7.4, atomoxetine HCl showed a λmax at 274 nm. pharmatutor.org A stability-indicating UV spectrophotometric method also identified a λmax of 270.5 nm. researchgate.net A colorimetric method involving a reaction with 1,2-naphthoquinone-4-sulfonic acid sodium salt reported a λmax of 474 nm for the resulting colored species. nih.gov

For fluoxetine, UV-Vis spectroscopic studies have also been conducted. In a mixture of water and methanol (9:1), fluoxetine was scanned in the UV range of 200-400 nm, with a calibration curve prepared at 216 nm. ijpsr.com Another study reported a λmax of 253 nm for fluoxetine. rjptonline.org The area under the curve method has been applied in the wavelength range of 220-231 nm for its quantification. researchgate.net In various pH buffers, the λmax for fluoxetine hydrochloride was found to be 226 nm. ijpsjournal.com

The UV-Vis absorption data for the analogs of this compound are summarized below.

| Compound | Solvent | λmax (nm) |

| Atomoxetine HCl | Acetonitrile | 271 |

| Atomoxetine HCl | Double Distilled Water | 270.0 |

| Atomoxetine HCl | Phosphate Buffer (pH 7.4) | 274 |

| Atomoxetine HCl | Not specified | 270.5 |

| Fluoxetine | Water:Methanol (9:1) | 216 |

| Fluoxetine | Not specified | 253 |

| Fluoxetine HCl | Various pH buffers | 226 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, this technique is crucial for unequivocally determining its stereochemistry and understanding its solid-state packing and intermolecular interactions.

While a crystal structure for this compound itself is not available in the referenced literature, the crystal structure of its close analog, atomoxetine hydrochloride (Strattera®), has been extensively studied. researchgate.netnih.govcambridge.orgcambridge.org Commercial atomoxetine hydrochloride crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell (Z=4). researchgate.netcambridge.orgcambridge.org The structure was determined using synchrotron powder diffraction data and refined using Rietveld and density functional techniques. researchgate.netcambridge.orgcambridge.org

A prominent feature of the crystal structure of atomoxetine hydrochloride is the formation of zigzag chains of N-H···Cl hydrogen bonds along the a-axis. researchgate.netcambridge.orgcambridge.org Two polymorphic forms of atomoxetine HCl, a stable and a metastable form, have been identified, with the thermodynamically stable form being used in the commercial product. nih.gov The stable form readily forms crystals suitable for single-crystal diffraction. nih.gov

The crystallographic data for the stable orthorhombic form of atomoxetine hydrochloride is presented in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.362554(12) |

| b (Å) | 13.340168(27) |

| c (Å) | 16.701887(33) |

| V (ų) | 1640.421(5) |

| Z | 4 |

Vii. Future Research Directions and Emerging Applications

Design of Novel Chemical Biology Tools Based on the 1-Phenoxy-3-phenylpropan-2-amine Scaffold

The inherent biological activity of the this compound scaffold makes it an excellent candidate for the development of sophisticated chemical biology tools. These tools are designed not as therapeutics, but as molecular probes to investigate and visualize complex biological processes. By strategically modifying the core structure, researchers can create derivatives capable of interrogating biological systems with high precision.

Key modifications involve the attachment of reporter groups or reactive moieties to the scaffold. These modifications can transform the parent compound into a powerful tool for a range of applications, from cellular imaging to identifying protein-ligand interactions. The primary amine and the aromatic rings provide synthetically accessible handles for such chemical modifications.

Table 1: Potential Chemical Biology Tools Derived from the this compound Scaffold

| Modification Type | Example Reporter/Functional Group | Resulting Chemical Tool | Primary Research Application |

| Fluorophore Conjugation | Fluorescein, Rhodamine, BODIPY | Fluorescent Probe | Visualizing the subcellular localization of target proteins (e.g., monoamine transporters) in real-time via fluorescence microscopy. |

| Biotinylation | Biotin | Affinity-Based Probe | Identifying and isolating binding partners from cell lysates through affinity purification (pulldown assays) followed by mass spectrometry. |

| Photoaffinity Labeling | Benzophenone, Arylazide | Photoreactive Probe | Covalently labeling target proteins upon UV irradiation to map binding sites and identify off-target interactions definitively. |

| Radiolabeling | 3H, 14C, 18F | Radioligand | Quantifying receptor density and binding affinity in tissues and cell preparations through radioligand binding assays. mdpi.com |

The development of these tools allows for a deeper understanding of the molecular targets of drugs derived from this scaffold, such as fluoxetine (B1211875) and atomoxetine (B1665822), and can help elucidate their mechanisms of action in greater detail. wikipedia.org

Integration into High-Throughput Screening Libraries for Target Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds for activity against a specific biological target. nih.gov The inclusion of compounds based on the this compound scaffold in HTS libraries is a strategic approach to increasing the probability of identifying novel "hits."

This scaffold is considered a "privileged structure," meaning its core framework is capable of binding to multiple biological targets with high affinity. nih.gov Libraries built around such scaffolds offer a significant advantage over collections of purely random molecules. By systematically decorating the this compound core with a diverse array of chemical substituents, a focused library can be generated that explores a vast chemical space relevant to biological activity.

Table 2: Rationale for Including the this compound Scaffold in HTS Libraries

| Attribute | Description | Relevance to HTS |

| Proven Biological Relevance | The scaffold is the core of multiple FDA-approved drugs, demonstrating its ability to interact with important biological targets. wikipedia.orgwikipedia.org | Increases the likelihood of finding novel, biologically active compounds ("hit rate") compared to randomly assembled libraries. |

| Synthetic Tractability | The structure contains multiple sites (amine, aromatic rings) that are amenable to well-established chemical reactions for diversification. | Enables the efficient and cost-effective synthesis of large numbers of distinct analogues, which is essential for building a comprehensive library. |

| Favorable Physicochemical Properties | Analogues often possess "drug-like" properties, such as appropriate molecular weight and lipophilicity, which are crucial for biological activity and screening assay compatibility. stanford.edu | Reduces the rate of false positives often caused by compounds with poor physicochemical properties and increases the quality of initial hits. |

| Structural Diversity | Modifications can be made to the phenoxy ring, the phenyl ring, and the amine, allowing for fine-tuning of steric and electronic properties. | Allows for the creation of a diverse library from a single core, enabling the exploration of structure-activity relationships (SAR) early in the discovery process. |

Integrating these focused libraries into HTS campaigns can accelerate the discovery of novel modulators for a wide range of targets beyond the traditional scope of monoamine transporters.

Exploration of the Scaffold in Materials Science and Polymer Chemistry

While primarily recognized for its biological applications, the chemical structure of this compound possesses functional groups that could be leveraged in the fields of materials science and polymer chemistry. This represents an emerging and largely unexplored area of research for this scaffold. The molecule's primary amine and aromatic rings are functionalities commonly employed in the synthesis of advanced polymers.

The primary amine group can participate in polymerization reactions, such as the formation of polyamides (by reacting with dicarboxylic acids) or polyimines (by reacting with dialdehydes). The presence of two rigid aromatic rings (phenyl and phenoxy) within the monomer unit could impart desirable properties to the resulting polymer, such as high thermal stability, mechanical strength, and specific optical properties.

Table 3: Potential Applications of this compound Functional Groups in Polymer Chemistry

| Functional Group | Potential Polymerization Reaction | Potential Polymer Type | Hypothesized Material Properties |

| Primary Amine (-NH2) | Polycondensation with diacyl chlorides | Polyamide | High thermal stability, chemical resistance, high tensile strength due to rigid aromatic backbone. |

| Primary Amine (-NH2) | Reaction with epoxides | Epoxy Resin Curing Agent | Cross-linked network with enhanced toughness and adhesion properties. |

| Aromatic Rings (Phenyl & Phenoxy) | Incorporated into polymer backbone | Aromatic Polymer | Increased glass transition temperature (Tg), enhanced mechanical rigidity, potential for specific refractive index or fluorescence. |

| Ether Linkage (-O-) | N/A (stable linkage) | N/A | Provides some rotational freedom in the polymer backbone, potentially improving processability compared to fully rigid polymers. |

Further research could explore the synthesis of chiral polymers using enantiomerically pure forms of the scaffold, leading to materials with unique chiroptical properties for applications in specialty optics or separation science.

Role in Mechanistic Biology Research Beyond Direct Therapeutic Intervention

Beyond its potential as a therapeutic agent itself, the this compound scaffold is a valuable tool for mechanistic biology. It can be used to create a suite of specialized molecular probes to dissect the intricate functions of biological pathways, particularly within the central nervous system. The well-documented activity of its derivatives as monoamine reuptake inhibitors provides a foundation for designing compounds with tailored selectivity profiles. wikipedia.orgrti.org

By systematically altering the substitution patterns on the aromatic rings, researchers can develop a panel of inhibitors with varying potencies and selectivities for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (5-HTT), and norepinephrine (B1679862) transporter (NET). rti.org This collection of tool compounds enables "pharmacological dissection," allowing researchers to probe the specific contribution of each transporter to complex behaviors, neurochemical signaling, and disease states.

Table 4: Application of Scaffold Derivatives in Mechanistic Studies

| Research Question | Required Tool Compound Property | Example Scaffold Modification | Experimental Readout |

| What is the specific role of NET in cognitive function? | High selectivity for NET over DAT and 5-HTT. | Introduction of specific substituents on the 2-position of the phenoxy ring (similar to nisoxetine). wikipedia.org | Changes in performance in cognitive tasks (e.g., attention, working memory) in animal models following compound administration. |

| How does the stoichiometry of transporter occupancy relate to behavioral outcomes? | A series of compounds with a fixed selectivity ratio but graded potency. | Varying the electronic properties of the 4-position of the phenoxy ring (similar to fluoxetine derivatives). wikipedia.org | Correlating receptor occupancy levels measured by PET imaging with behavioral changes. |

| What is the physical structure of the transporter binding pocket? | Bulky or sterically hindered analogues. | Adding large, non-reactive groups to various positions on the scaffold. | Loss of binding affinity, providing insights into the size and shape constraints of the binding site. |

| Are there allosteric sites on monoamine transporters? | Compounds that bind but do not compete with known ligands. | Screening of a diverse library of scaffold derivatives in the presence of a saturating concentration of a known radioligand. | Identification of compounds that modulate radioligand binding without direct competition. |

This strategic use of tailored molecules derived from the this compound scaffold provides a powerful method for advancing our fundamental understanding of neurobiology.

Q & A

Q. What experimental methods are recommended for the enantioselective synthesis of 1-Phenoxy-3-phenylpropan-2-amine?